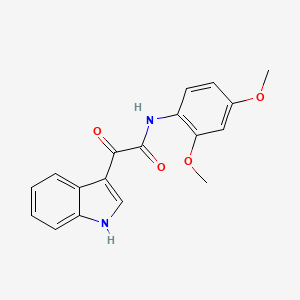

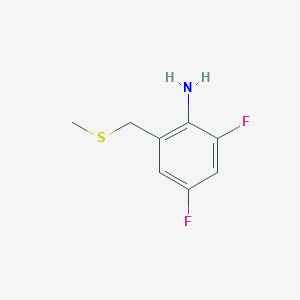

![molecular formula C11H15N5O3S2 B2771261 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097922-57-9](/img/structure/B2771261.png)

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (DOTP) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in the regulation of various cellular processes.

科学的研究の応用

Anticancer and Antibacterial Applications

Derivatives of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine have been explored for their anticancer and antibacterial activities. For instance, a study on polyfunctional substituted 1,3-thiazoles, which share structural similarities with the compound , revealed significant anticancer activity against a variety of cancer cell lines, including those from lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. Compounds with a piperazine substituent demonstrated notable effectiveness, suggesting the potential of piperazine derivatives in cancer treatment (Kostyantyn Turov, 2020). Another study highlighted the design and synthesis of novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, showing promising antibacterial activities against various pathogens, further underlining the compound's relevance in developing new antimicrobial agents (Wu Qi, 2014).

Anticonvulsant Activity

The compound's derivatives have also been investigated for their anticonvulsant activities. A series of 2,5-disubstituted-1,3,4-thiadiazole derivatives were synthesized and evaluated for their efficacy in treating seizures, with some compounds showing potent anticonvulsant properties without causing neurotoxicity at significant doses. This suggests the potential use of these derivatives in developing new treatments for epilepsy and related disorders (K. Harish, K. Mohana, L. Mallesha, 2014).

Enzyme Inhibition for Antidepressant Development

Investigations into the oxidative metabolism of Lu AA21004, a novel antidepressant structurally related to the compound of interest, provided insights into the metabolic pathways involving various cytochrome P450 enzymes. Understanding these pathways is crucial for the development of new antidepressants with optimized pharmacokinetic profiles, offering a glimpse into how derivatives of the compound could be tailored for enhanced therapeutic efficacy (Mette G. Hvenegaard et al., 2012).

Biofilm and MurB Enzyme Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and evaluated for their ability to inhibit bacterial biofilms and the MurB enzyme, crucial for bacterial cell wall synthesis. This research highlights the potential of piperazine derivatives in addressing antibiotic resistance and treating bacterial infections by targeting biofilm formation and essential bacterial enzymes (Ahmed E. M. Mekky, S. Sanad, 2020).

特性

IUPAC Name |

3,5-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3S2/c1-8-11(9(2)19-13-8)21(17,18)16-5-3-15(4-6-16)10-7-12-20-14-10/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDFCGQENGDWNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]thiophen-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2771178.png)

![N-cycloheptyl-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2771180.png)

![2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771183.png)

![N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2771185.png)

![methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2771190.png)

![2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B2771198.png)